molecular formula C16H19NO3 B2502548 Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate CAS No. 2361674-81-7

Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate

Cat. No.: B2502548
CAS No.: 2361674-81-7
M. Wt: 273.332
InChI Key: QFSZWGKMBQWLFN-UHFFFAOYSA-N
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Description

Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate is an organic compound that belongs to the class of benzoates This compound features a cyclopentyl group attached to a benzoate moiety, with a prop-2-enamido substituent on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate typically involves the esterification of 4-[(prop-2-enamido)methyl]benzoic acid with cyclopentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enamido group to an amine.

    Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The enamido group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopentyl and benzoate moieties contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl benzoate: Lacks the enamido group, resulting in different chemical properties and reactivity.

    Prop-2-enamido benzoate: Does not have the cyclopentyl group, affecting its stability and solubility.

    Cyclopentyl 4-aminomethyl benzoate: The enamido group is replaced with an amino group, altering its biological activity.

Uniqueness

Cyclopentyl 4-[(prop-2-enamido)methyl]benzoate is unique due to the presence of both the cyclopentyl and enamido groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-15(18)17-11-12-7-9-13(10-8-12)16(19)20-14-5-3-4-6-14/h2,7-10,14H,1,3-6,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSZWGKMBQWLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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